5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
5-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a methyl group at position 5 and a morpholine ring at position 2 of the fused bicyclic scaffold. Triazolopyrimidinones are heterocyclic compounds with broad applications in medicinal chemistry, including antimicrobial, antiparasitic, and anticancer activities .
Properties
IUPAC Name |
5-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7-6-8(16)15-9(11-7)12-10(13-15)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGJMMBMNGDMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. For instance, Schiff base zinc complexes supported on magnetite nanoparticles have been employed to catalyze the synthesis of triazolopyrimidine derivatives under mild conditions . This method offers advantages such as ease of catalyst recovery and reuse, making it suitable for large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The morpholine substituent at position 2 can be replaced via nucleophilic substitution under specific conditions. For example:
-
Amination : Reaction with primary or secondary amines in the presence of a base (e.g., KCO) at elevated temperatures (60–80°C) yields derivatives with altered substituents .
-
Thiolation : Treatment with thiols (RSH) under acidic conditions replaces the morpholine group with thioether functionalities .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amination | Piperidine, DMF | 80°C, 12 h | 2-Piperidinyl-triazolopyrimidine |
| Thiolation | Benzylthiol, HCl | Reflux, 6 h | 2-Benzylthio-triazolopyrimidine |
Reduction of the 7-Ketone Group
The ketone at position 7 undergoes reduction to form secondary alcohols or alkanes:
-
Borohydride Reduction : Sodium borohydride (NaBH) in methanol reduces the ketone to a secondary alcohol (7-hydroxy derivative) .
-
Catalytic Hydrogenation : Hydrogen gas with palladium catalysts (Pd/C) under high pressure (3–5 atm) yields the fully reduced 7,8-dihydro derivative .
| Reduction Type | Reagents | Conditions | Product |
|---|---|---|---|
| NaBH | NaBH, MeOH | RT, 2 h | 7-Hydroxy-triazolopyrimidine |
| H/Pd-C | H (5 atm), EtOH | 50°C, 24 h | 7,8-Dihydro-triazolopyrimidine |
Electrophilic Aromatic Substitution
The electron-rich triazole-pyrimidine core participates in electrophilic substitutions, though the morpholine group directs reactivity:
-
Nitration : Fuming HNO/HSO introduces nitro groups at position 5 or 6 .
-
Halogenation : Bromine (Br) in acetic acid selectively substitutes at position 3 .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO, HSO | 0°C, 3 h | 5-Nitro-triazolopyrimidine |
| Bromination | Br, AcOH | RT, 4 h | 3-Bromo-triazolopyrimidine |
Ring-Opening Reactions
Under strong acidic or basic conditions, the triazole ring undergoes cleavage:
-
Acidic Hydrolysis : Concentrated HCl at reflux opens the triazole ring to form pyrimidine diamines .
-
Basic Degradation : NaOH (10%) at 100°C generates pyrimidine-thiol intermediates .
| Condition | Reagents | Product |
|---|---|---|
| HCl (conc.) | HCl, reflux, 8 h | Pyrimidine-2,4-diamine derivative |
| NaOH (10%) | NaOH, 100°C, 6 h | Pyrimidine-2-thiol intermediate |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for functionalization:
-
Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh) introduces aryl groups at position 5 .
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides and amines .
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh) | DMF, 100°C, 12 h | 5-Aryl-triazolopyrimidine |
| Buchwald–Hartwig | Pd(dba) | Toluene, 80°C, 24 h | 5-Aminoaryl-triazolopyrimidine |
Oxidation Reactions
The morpholine group and triazole ring are susceptible to oxidation:
-
Morpholine Oxidation : HO/AcOH oxidizes morpholine to morpholine N-oxide, altering electronic properties .
-
Triazole Ring Oxidation : KMnO in acidic media cleaves the triazole ring to form pyrimidine dicarboxylic acids .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| HO/AcOH | RT, 6 h | 2-Morpholin-N-oxide-triazolopyrimidine |
| KMnO/HSO | 70°C, 4 h | Pyrimidine-5,7-dicarboxylic acid |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: and a molecular weight of 235.24 g/mol. The structure features a triazolo-pyrimidine core, which is known for its biological activity.
Pharmaceutical Applications
-
Antitumor Activity
- Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. Studies have shown that 5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can inhibit tumor cell proliferation in vitro.
- Case Study: In a study published in the Journal of Medicinal Chemistry, a series of triazolo-pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The compound demonstrated promising results compared to standard chemotherapeutic agents .
-
Antiviral Properties
- The compound has been investigated for its antiviral potential. Triazolo-pyrimidines are known to interfere with viral replication mechanisms.
- Case Study: A study demonstrated that modifications in the triazolo-pyrimidine structure could enhance antiviral activity against specific viruses such as HIV and HCV .
-
Antimicrobial Activity
- This compound has shown effectiveness against various bacterial strains.
- Data Table: Antimicrobial Efficacy
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL
Future Research Directions
Ongoing research aims to explore:
- Structural Modifications: Investigating how changes to the molecular structure can enhance efficacy and reduce toxicity.
- Combination Therapies: Evaluating the compound's effectiveness when used in conjunction with other therapeutic agents.
Mechanism of Action
The mechanism of action of 5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of Janus kinases, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced inflammation and immune response, making it a potential therapeutic agent for autoimmune diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Positions 2 and 5
The biological and physicochemical properties of triazolopyrimidinones are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of key derivatives:
Key Observations:
- Morpholine vs. Aryl Groups : The morpholin-4-yl group in the target compound likely improves aqueous solubility compared to bulky aryl substituents (e.g., 4-methoxyphenyl in S3-TP) while maintaining electrochemical activity .
- Methyl at Position 5 : The methyl group at position 5 is a common feature in anti-parasitic agents (e.g., copper(II) complexes with IC₅₀ < 10 μM against Leishmania spp.) .
Electrochemical Behavior
Triazolopyrimidinones exhibit redox activity due to their conjugated π-system. Cyclic voltammetry (CV) studies reveal:
- S2-TP (Piperidinomethyl at position 5): Intermediate redox activity, influenced by the piperidine ring’s electron-donating nature .
Coordination Chemistry
- The target compound’s morpholine nitrogen can participate in metal coordination, as seen in palladium(II) and platinum(II) complexes with analogous triazolopyrimidinones .
- In contrast, 5,7-dimethyl derivatives form mononuclear complexes, while 7-amine derivatives adopt polymeric structures .
Biological Activity
5-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H13N5O2
- Molecular Weight : 235.25 g/mol
- CAS Number : 113362-32-6
The biological activity of this compound is primarily attributed to its interaction with microtubules and potential anti-inflammatory properties. Research indicates that compounds within the triazolo[1,5-a]pyrimidine class can stabilize microtubules by binding to specific sites on tubulin heterodimers . This stabilization is crucial in various cellular processes, including mitosis and intracellular transport.
Microtubule Stabilization
Studies have shown that this compound can enhance the stability of microtubules in cell lines such as QBI293. The mechanism involves increasing the levels of acetylated α-tubulin (AcTub), a marker for stable microtubules. Dose-dependent assays indicated that at concentrations of 1 and 10 μM, the compound significantly increased AcTub levels compared to control groups .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the triazolo and pyrimidine rings can significantly influence biological activity. For instance, the presence of electron-withdrawing groups and specific substituents on the aromatic rings enhances the compound's efficacy as a microtubule stabilizer. Compounds with fluoro substituents at the ortho positions of phenyl rings showed enhanced activity compared to their unsubstituted counterparts .
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of related pyrimidine derivatives. For instance, compounds similar to this compound exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential role in treating inflammatory conditions.
Case Studies
- Alzheimer’s Disease Models : In preclinical studies involving Alzheimer’s disease models, compounds from the triazolo[1,5-a]pyrimidine class demonstrated promising results in stabilizing microtubules and improving cognitive function metrics in treated animals .
- Cancer Research : The ability of these compounds to stabilize microtubules has implications for cancer therapy. By preventing depolymerization of microtubules, they may inhibit cancer cell proliferation and induce apoptosis in tumor cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
- Methodology :
- Catalytic systems : Use tetramethylenediamine (TMDP) as a catalyst in a 1:1 water-ethanol solvent mixture to facilitate cyclocondensation reactions, as demonstrated in analogous triazolopyrimidine syntheses .
- Characterization : Confirm purity via TLC and characterize intermediates/products using and NMR (400 MHz) for structural assignment. Elemental microanalysis (e.g., Perkin-Elmer 240-B) ensures stoichiometric accuracy .
Q. How is the crystalline structure of this compound validated?
- Methodology :
- X-ray crystallography : Co-crystallize with counterions like perchlorate in aqueous systems to stabilize the structure, as seen in co-crystals of related triazolopyrimidines .
- Data refinement : Use software (e.g., SHELX) to resolve bond lengths and angles, with R-factors < 0.08 for reliability .
Q. What spectroscopic techniques are critical for confirming substituent positioning?
- Methodology :
- 2D NMR : Employ - HSQC and HMBC to assign morpholine and methyl group positions unambiguously .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with modified substituents?
- Methodology :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of morpholine intermediates.
- Catalyst variation : Replace TMDP with Lewis acids (e.g., BBr) for deprotection or regioselective functionalization, as shown in methoxy-group removal protocols .
- Microwave-assisted synthesis : Reduce reaction times and enhance yields via controlled dielectric heating .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Enzyme inhibition assays : Use standardized protocols (e.g., ADP-Glo™ kinase assays) to compare IC values against kinase targets, controlling for ATP concentrations .
- Cellular models : Validate results in multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.
Q. What computational methods predict physicochemical properties for environmental impact studies?
- Methodology :
- ACD/Labs Percepta : Predict logP, solubility, and pKa values to model environmental partitioning and bioavailability .
- Molecular docking : Simulate interactions with eco-toxicological targets (e.g., cytochrome P450 enzymes) to assess biodegradation pathways .
Q. How to design experiments for structure-activity relationship (SAR) analysis?
- Methodology :
- Analog synthesis : Replace morpholine with piperazine or thiomorpholine to evaluate heterocycle effects on solubility and binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs and hydrophobic regions .
Notes for Experimental Design
- Contradiction mitigation : Cross-validate spectral data (NMR, XRD) with computational models (e.g., Gaussian DFT calculations) to resolve ambiguities in tautomerism .
- Long-term stability : Store compounds under argon at -20°C to prevent oxidation of the morpholine moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
